molecular formula C13H15BFNO2 B595601 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1218791-15-1

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No. B595601
M. Wt: 247.076
InChI Key: BDIHSSFYJYXWRV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (2F-3TMB) is an organic compound belonging to the class of heterocyclic compounds. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. This compound has been widely studied for its potential as a starting material for organic synthesis and its versatile applications in medicinal chemistry.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Wu et al. (2021) synthesized compounds related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile and analyzed their structure using various spectroscopic methods and X-ray diffraction. DFT calculations were also performed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).
    • Another study by Huang et al. (2021) also focused on synthesizing related compounds, confirming their structures through spectroscopy and X-ray diffraction, and further investigating their molecular electrostatic potential and frontier molecular orbitals via DFT (Huang et al., 2021).
  • Applications in Fluorescence Probes and Sensors :

    • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds with structures related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, for the detection of hydrogen peroxide. This work highlights the potential application of these compounds in developing sensitive fluorescence-based sensors (Lampard et al., 2018).
  • Use in PET Imaging and Drug Development :

    • Research by Siméon et al. (2007) explored the synthesis of 2-fluoromethyl analogs of certain compounds, including 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, which showed high affinity for metabotropic glutamate subtype-5 receptors. This compound was used for positron emission tomography (PET) imaging in monkey brains, demonstrating its potential use in neuroimaging and drug development (Siméon et al., 2007).
  • Potential in Organic Electronics :

    • Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing 2,7-(9,9-dioctyl) fluorene and other disubstituted rings, using a palladium-catalyzed Suzuki coupling method. This research hints at the application of these types of compounds in the field of organic electronics, particularly in the development of conductive polymers (Grigoras & Antonoaia, 2005).

properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIHSSFYJYXWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682220
Record name 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

CAS RN

1218791-15-1
Record name 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-fluorobenzeneboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
H Li - 2016 - search.proquest.com
Ir-catalyzed CH activation/borylation was first reported in 1999. Within two decades this methodology evolved into a synthetic protocol to install a boron group on a pre-functionalized …
Number of citations: 1 search.proquest.com
JA Newby, DW Blaylock, PM Witt… - … Process Research & …, 2014 - ACS Publications
A flow reactor platform technology applicable to a broad range of low temperature chemistry is reported. The newly developed system captures the essence of running low temperature …
Number of citations: 55 pubs.acs.org

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